molecular formula C6H3Br3O B568895 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 CAS No. 1097192-97-6

2,4,6-Tribromophenol-1,2,3,4,5,6-13C6

Cat. No. B568895
CAS RN: 1097192-97-6
M. Wt: 336.755
InChI Key: BSWWXRFVMJHFBN-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol . It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants .


Synthesis Analysis

TBP can be prepared by the controlled reaction of elemental bromine with phenol . It is also known to undergo oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin .


Molecular Structure Analysis

The molecular formula of TBP is C6H3Br3O . The IUPAC Standard InChI is InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H .


Chemical Reactions Analysis

TBP undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .


Physical And Chemical Properties Analysis

TBP is a white needle-shaped into prismatic crystals with a penetrating bromine odor . It is slightly soluble in water . The melting point is 95.5 °C (203.9 °F; 368.6 K) and the boiling point is 244 °C (471 °F; 517 K) .

Scientific Research Applications

Environmental Concentrations and Toxicology

Studies have highlighted the ubiquitous presence of 2,4,6-Tribromophenol in the environment due to its use as an intermediate in the synthesis of brominated flame retardants, a pesticide, and its natural production by marine organisms. Despite its widespread occurrence, there is a noted gap in understanding its toxicokinetics and toxicodynamics, pointing to the necessity for further research in these areas. The compound's relevance is maintained by the introduction of new flame retardants that degrade into tribromophenol, emphasizing its persistence in aquatic matrices, house dust, and foodstuff, which are significant for human exposure (Koch & Sures, 2018).

Transformation and Degradation

Research on tetrabromobisphenol A (TBBPA), closely related to tribromophenol, and its derivatives has identified over 100 degradation products and metabolites, predominantly less brominated compounds. This indicates that debromination and β-scission are primary pathways for the transformation/degradation of TBBPA, suggesting similar pathways might be relevant for tribromophenol derivatives. The findings underscore the environmental behavior of brominated flame retardants and their ecological and health risks, which could parallel concerns associated with tribromophenol derivatives (Liu et al., 2018).

Analytical and Diagnostic Applications

The utilization of stable isotopes, including 13C-labeled compounds, in clinical science has seen a resurgence, particularly for diagnosing and researching metabolic pathways. This approach offers patient safety advantages and applicability to clinical problems, potentially aligning with the investigation of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 in understanding its metabolic processing and environmental fate (Halliday & Rennie, 1982).

Safety and Hazards

TBP may cause an allergic skin reaction and causes serious eye irritation . The lethal dose or concentration (LD, LC) is 2000 mg/kg (rat, oral) . It is also very toxic to aquatic life .

Future Directions

While TBP is a widely used brominated flame retardant , its use has raised environmental and health concerns due to its toxicity . Future research may focus on finding safer alternatives or improving the safety of its use.

properties

IUPAC Name

2,4,6-tribromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWXRFVMJHFBN-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.